Cas no 2172467-11-5 (benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate)

Benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate is a specialized organic compound featuring a unique combination of functional groups, including a chlorosulfonyl moiety and a carbamate-protected amine. Its structural complexity makes it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmacologically active molecules or advanced materials. The chlorosulfonyl group enhances reactivity, enabling selective transformations, while the carbamate protection ensures stability during synthetic processes. This compound is particularly useful in peptide coupling reactions and sulfonamide synthesis. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a versatile building block for researchers in medicinal chemistry and material science.
benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate structure
2172467-11-5 structure
Product name:benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate
CAS No:2172467-11-5
MF:C22H26ClNO4S
MW:435.964144229889
CID:6022090
PubChem ID:165528333

benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate
    • EN300-1440681
    • 2172467-11-5
    • benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
    • Inchi: 1S/C22H26ClNO4S/c23-29(26,27)17-22(14-8-3-9-15-22)20(19-12-6-2-7-13-19)24-21(25)28-16-18-10-4-1-5-11-18/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,24,25)
    • InChI Key: CUIIPBGEQFDYHQ-UHFFFAOYSA-N
    • SMILES: ClS(CC1(C(C2C=CC=CC=2)NC(=O)OCC2C=CC=CC=2)CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 435.1271072g/mol
  • Monoisotopic Mass: 435.1271072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.8Ų
  • XLogP3: 5.4

benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1440681-0.25g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
0.25g
$1735.0 2023-06-06
Enamine
EN300-1440681-1.0g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
1g
$1887.0 2023-06-06
Enamine
EN300-1440681-5.0g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
5g
$5470.0 2023-06-06
Enamine
EN300-1440681-100mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
100mg
$1660.0 2023-09-29
Enamine
EN300-1440681-5000mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
5000mg
$5470.0 2023-09-29
Enamine
EN300-1440681-2.5g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
2.5g
$3696.0 2023-06-06
Enamine
EN300-1440681-0.5g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
0.5g
$1811.0 2023-06-06
Enamine
EN300-1440681-500mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
500mg
$1811.0 2023-09-29
Enamine
EN300-1440681-2500mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
2500mg
$3696.0 2023-09-29
Enamine
EN300-1440681-10000mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
2172467-11-5
10000mg
$8110.0 2023-09-29

Additional information on benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate

Recent Advances in the Study of Benzyl N-({1-(Chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate (CAS: 2172467-11-5)

The compound benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate (CAS: 2172467-11-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features including a chlorosulfonyl group and a carbamate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development.

One of the key areas of research has been the optimization of the synthetic route for benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that utilizes a multi-step reaction sequence involving cyclohexyl derivatives and phenylmethyl intermediates. This method not only improves the overall yield but also enhances the purity of the final product, making it more suitable for preclinical studies.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits potent inhibitory effects against certain enzymes involved in inflammatory pathways. Specifically, it has been shown to target the NF-κB signaling pathway, which plays a critical role in the regulation of immune responses. These findings suggest that benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate could be a potential candidate for the development of anti-inflammatory drugs.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles. A recent pharmacokinetic study conducted in rodent models indicated that the compound has a relatively long half-life and good bioavailability, which are essential characteristics for a drug candidate. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects.

Another exciting development is the exploration of this compound's potential in oncology. Researchers have identified that benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. This effect is believed to be mediated through the activation of caspase-dependent pathways, although the exact mechanism is still under investigation.

Despite these promising findings, there are still several hurdles to overcome before this compound can be advanced to clinical trials. Issues such as toxicity, scalability of synthesis, and formulation stability need to be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are underway to tackle these challenges and accelerate the development of this compound into a viable therapeutic agent.

In conclusion, benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate (CAS: 2172467-11-5) represents a promising avenue for drug discovery, with potential applications in inflammation and oncology. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its path to clinical application.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica